Vinyl Iodide: A Comprehensive Technical Guide
Vinyl Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl iodide (iodoethene) is a pivotal organoiodine compound extensively utilized in organic synthesis. Its high reactivity, particularly in comparison to other vinyl halides, establishes it as a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a thorough examination of the fundamental properties, spectroscopic data, and key synthetic methodologies of vinyl iodide, tailored for professionals in chemical research and pharmaceutical development.
Core Properties of Vinyl Iodide
Vinyl iodide is a colorless to pink or yellow liquid that is sensitive to light.[1] It is an important intermediate in a variety of chemical transformations.[2]
General and Physical Properties
The fundamental physical and chemical identifiers for vinyl iodide are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₃I | [3] |
| Molecular Weight | 153.95 g/mol | [3] |
| CAS Number | 593-66-8 | [3] |
| IUPAC Name | Iodoethene | [3] |
| Appearance | Colorless to yellow-pink liquid | [1] |
| Boiling Point | 56 °C | [2] |
| Density | 2.08 g/cm³ | [2] |
| Refractive Index | 1.5385 | [2] |
| Solubility in Water | Not miscible or difficult to mix | [2] |
| Sensitivity | Light sensitive | [2] |
Spectroscopic Data
The structural elucidation of vinyl iodide and its derivatives relies heavily on spectroscopic techniques. The following tables summarize the key spectroscopic data.
¹H NMR Spectroscopy
| Proton | Chemical Shift (ppm) |
| Ha (trans to I) | 6.30 |
| Hb (cis to I) | 5.93 |
| Hc (geminal to I) | 5.21 |
Note: Specific coupling constants can vary depending on the solvent and spectrometer frequency, but typical ranges are J(gem) ≈ 1.9 Hz, J(cis) ≈ 5-10 Hz, and J(trans) ≈ 11-18 Hz.[4][5]
¹³C NMR Spectroscopy
The presence of the iodine atom significantly influences the chemical shifts of the vinyl carbons due to the "heavy atom effect," which causes an upfield shift of the directly attached carbon.[6][7]
| Carbon | Chemical Shift (ppm) |
| C-I | ~80-90 |
| C=C | ~125-135 |
Note: These are approximate ranges and can be influenced by solvent and substitution.[6][8]
Infrared (IR) Spectroscopy
The IR spectrum of vinyl iodide displays characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | =C-H stretch | Medium |
| 1680-1640 | C=C stretch | Medium |
| 1000-650 | =C-H bend | Strong |
Source: General IR correlation tables. Specific values for vinyl iodide may vary.[4][9][10]
Mass Spectrometry
The mass spectrum of vinyl iodide is characterized by the molecular ion peak and distinct fragmentation patterns.
| m/z | Fragment Ion | Description |
| 154 | [C₂H₃I]⁺ | Molecular ion (M⁺) |
| 127 | [I]⁺ | Loss of vinyl radical |
| 27 | [C₂H₃]⁺ | Loss of iodine radical |
Note: The C-I bond is the weakest and its cleavage is a major fragmentation pathway.[11][12]
Chemical Structure and Reactivity
The structure of vinyl iodide features a carbon-carbon double bond with an iodine substituent. This configuration dictates its reactivity, making it a versatile building block in organic synthesis.
Caption: Chemical structure of vinyl iodide.
Vinyl iodides are generally stable under nucleophilic conditions.[13] However, they are highly reactive in transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings.[13] The reactivity of vinyl halides in these reactions follows the order I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[13] The C-I bond is the weakest among the halogens, facilitating oxidative addition to the metal catalyst.[13]
Synthetic Methodologies
The synthesis of vinyl iodides with well-defined stereochemistry is crucial for their application in the stereoselective synthesis of complex molecules.[13] Several reliable methods have been developed, each with its own advantages and substrate scope.
Barton Vinyl Iodide Synthesis
This method involves the reaction of a hydrazone with iodine in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield a vinyl iodide.[14][15] The reaction proceeds through the oxidation of the hydrazone to a diazo intermediate, followed by electrophilic iodination and elimination of nitrogen gas.[15]
General Experimental Protocol (Barton Vinyl Iodide Synthesis):
-
Hydrazone Formation: The corresponding aldehyde or ketone is refluxed with hydrazine (B178648) and a base such as triethylamine (B128534) in a suitable solvent like ethanol.
-
Iodination: The isolated hydrazone is then added to a solution of iodine in an appropriate solvent (e.g., diethyl ether or THF) containing a strong, non-nucleophilic base (e.g., DBU or 2-tert-butyl-1,1,3,3-tetramethylguanidine).
-
Work-up: The reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent, drying, and purification by chromatography.
Caption: Experimental workflow for Barton vinyl iodide synthesis.
Takai Olefination
The Takai olefination utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into (E)-vinyl iodides with high stereoselectivity.[16] The reaction is believed to proceed through a geminal dichromium species that reacts with the aldehyde, followed by syn-elimination.[16]
General Experimental Protocol (Takai Olefination):
-
Reagent Preparation: Anhydrous CrCl₂ is suspended in a dry, aprotic solvent such as THF under an inert atmosphere. It is crucial to use anhydrous and air-sensitive techniques as CrCl₂ is highly hygroscopic and readily oxidized.[17]
-
Reaction: A solution of the aldehyde and iodoform in THF is added to the CrCl₂ suspension at a controlled temperature (often 0 °C to room temperature).
-
Work-up: The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[17]
Copper-Catalyzed Halogen Exchange (Finkelstein Reaction)
A mild and general method for the synthesis of vinyl iodides involves the copper-catalyzed Finkelstein-type reaction of vinyl bromides with an iodide salt.[18] This method is often preferred due to its operational simplicity and tolerance of various functional groups.
Detailed Experimental Protocol (Adapted from Klapars and Buchwald):
-
Reaction Setup: An oven-dried Schlenk tube is charged with CuI (5 mol %), the vinyl bromide (1.0 equiv), and NaI (2.0 equiv). The tube is evacuated and backfilled with argon.
-
Reagent Addition: A diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol %) and a dry solvent (e.g., dioxane or n-butanol) are added via syringe.
-
Reaction Conditions: The mixture is heated to 110 °C for a specified time until the reaction is complete, as monitored by GC or TLC.
-
Work-up: The reaction mixture is allowed to cool to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography.[18][19]
Caption: Workflow for copper-catalyzed vinyl iodide synthesis.
Applications in Drug Development and Organic Synthesis
Vinyl iodides are indispensable intermediates in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[13] Their high reactivity in cross-coupling reactions allows for the efficient construction of intricate carbon skeletons.
The diagram below illustrates the central role of vinyl iodide in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.
Caption: Role of vinyl iodide in key cross-coupling reactions.
Safety and Handling
Vinyl iodide is considered harmful if swallowed and may cause cancer.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents and should be stored in a cool, dry place, protected from light.[2]
Conclusion
Vinyl iodide is a cornerstone of modern organic synthesis, offering a reactive handle for the stereoselective formation of complex molecular architectures. A thorough understanding of its fundamental properties, spectroscopic signatures, and synthetic methodologies is essential for its effective utilization in research and development, particularly within the pharmaceutical industry. The methods outlined in this guide provide a robust toolkit for the preparation and application of this versatile chemical intermediate.
References
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- 16. Takai olefination - Wikipedia [en.wikipedia.org]
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